

Unraveling the Role of MS436 in NF-κB Signaling: A Technical Guide

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Compound of Interest				
Compound Name:	MS436			
Cat. No.:	B15568878	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction:

MS436 is a selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) protein family member, BRD4. While the broader class of pan-BET inhibitors has been extensively studied for its role in downregulating NF-κB signaling, the specific effects of BD1-selective inhibition by molecules such as MS436 are of significant interest for targeted therapeutic development. This technical guide provides a comprehensive overview of the current understanding of MS436's role in the NF-κB signaling pathway, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Core Mechanism: Targeting the BRD4-RelA Axis

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous diseases. A key event in NF-κB activation is the transcriptional activity of the RelA (p65) subunit. This activity is significantly enhanced through the interaction with the BET protein BRD4.

BRD4 acts as a transcriptional co-activator by binding to acetylated lysine residues on histones and non-histone proteins, including RelA. Specifically, the acetylation of RelA at lysine 310 is a critical post-translational modification that facilitates its binding to the bromodomains of BRD4. This interaction is essential for the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent transcription of NF-κB target genes.



MS436, as a selective inhibitor of BRD4's first bromodomain (BD1), is understood to exert its influence on NF-κB signaling by competitively binding to the acetyl-lysine binding pocket of BRD4 BD1. This prevents the interaction between BRD4 and acetylated RelA, thereby attenuating the transcription of NF-κB-dependent pro-inflammatory genes.

Quantitative Data on MS436 Activity

The following tables summarize the available quantitative data for **MS436**, providing insights into its potency and selectivity.

Table 1: Binding Affinity of MS436 for BRD4 Bromodomains

Target	Binding Affinity (Ki)
BRD4 BD1	< 0.085 μM
BRD4 BD2	0.34 μΜ

Table 2: In Vitro Inhibition of NF-kB-mediated Inflammatory Markers by MS436

Cell Line	Stimulus	Marker Inhibited	Effect
Murine Macrophages	Lipopolysaccharide (LPS)	Nitric Oxide (NO)	Inhibition of production
Murine Macrophages	Lipopolysaccharide (LPS)	Interleukin-6 (IL-6)	Inhibition of production

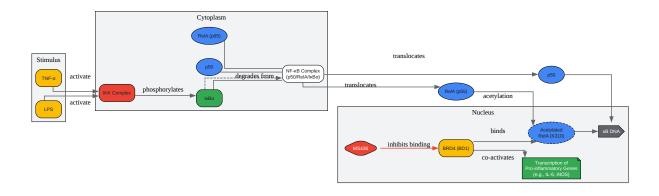
Note: Specific IC50 values for the inhibition of NO and IL-6 production by **MS436** are not yet publicly available in the reviewed literature.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.



NF-κB Signaling Pathway and the Role of MS436

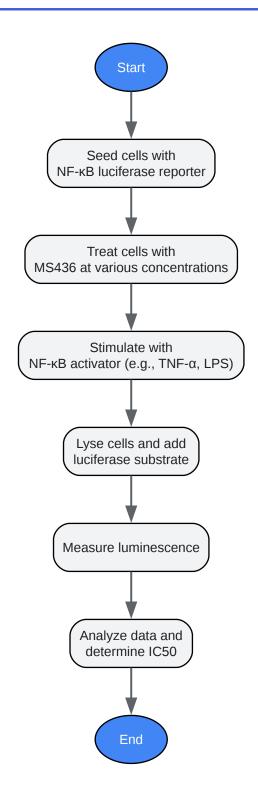


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Figure 1. Mechanism of MS436 in NF-kB Signaling.

Experimental Workflow: NF-κB Reporter Assay





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